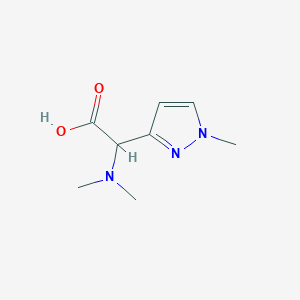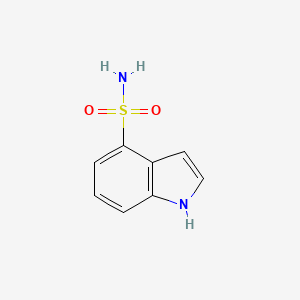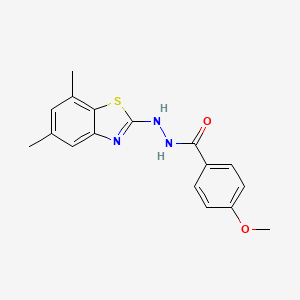![molecular formula C11H13BrClNO B2526090 N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide CAS No. 1098347-69-3](/img/structure/B2526090.png)
N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide is a chemical compound that is structurally related to various amide derivatives. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the potential characteristics of N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide.
Synthesis Analysis
The synthesis of related compounds, such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, has been reported with good yields and characterized spectroscopically . Similarly, the reduction of 2-chloro-N-phenylpropanamide with lithium aluminium hydride has been re-examined, leading to the formation of N-propylaniline and N-isopropylaniline . These studies suggest that the synthesis of N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide could potentially involve halogenation and amide formation reactions, with careful control of reaction conditions to achieve the desired selectivity and yield.
Molecular Structure Analysis
X-ray diffraction studies have been used to characterize the crystal structure of related compounds, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide . These studies provide detailed information on the molecular geometry and intermolecular interactions, which are crucial for understanding the properties of the compound. The molecular structure of N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide could be expected to exhibit similar intermolecular interactions, such as hydrogen bonding and π-interactions, which can be analyzed through techniques like Hirshfeld surface analysis and DFT calculations .
Chemical Reactions Analysis
The reactivity of amide derivatives can be influenced by the presence of substituents on the aromatic ring and the nature of the amide bond. For instance, N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide has been studied for its reactivity against dihaloalkanes and aldehydes, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines . The presence of a bromine atom on the aromatic ring of N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide could similarly affect its reactivity, potentially facilitating electrophilic aromatic substitution reactions or influencing the stability of the amide bond.
Physical and Chemical Properties Analysis
The physical and chemical properties of amide derivatives can be deduced from their molecular structure and intermolecular interactions. For example, the crystal packing and stabilization of related compounds are mainly influenced by hydrogen bonds and electrostatic energy contributions . The presence of halogen atoms can also impact the lipophilicity, boiling point, and solubility of the compound. The antimicrobial activity of 2-chloro(bromo)-(2-methyl)-3-arylpropionamides has been evaluated, showing low activity against various microbial strains . This suggests that the introduction of specific substituents into the aromatic ring does not significantly enhance the biological activity, which could be relevant for the analysis of N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide.
Aplicaciones Científicas De Investigación
Synthesis of Related Compounds 2-Fluoro-4-bromobiphenyl, a compound structurally similar to N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide, is a key intermediate for manufacturing flurbiprofen. The synthesis involves cross-coupling reactions or diazotization processes, indicating potential pathways for synthesizing related compounds like N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide. These methods, however, can be limited by factors such as the high cost of palladium and the use of toxic substances (Qiu et al., 2009).
Chemical Structure and Activity Relationships The structural activity relationships of various functional groups, including bromo and chloro, are crucial in the development of anticancer drugs. These groups, when attached to different substituents, can exhibit antimigration and antiproliferation activities. The position of these groups significantly influences their anticancer activities, suggesting that similar structural modifications in N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide could also impact its biological activities (Liew et al., 2020).
Detection and Sensing Applications 4-Methyl-2,6-diformylphenol (DFP) based compounds are used in developing chemosensors for various analytes, demonstrating the potential of N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide in sensor technology. These chemosensors exhibit high selectivity and sensitivity, pointing to the potential application of N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide in the detection of specific substances or conditions (Roy, 2021).
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-8(13)11(15)14(2)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFIDLNLRMDEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2526008.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2526010.png)

![2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B2526012.png)
![N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526015.png)
![Methyl 2-amino-2-[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2526016.png)
![5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2526018.png)

![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2526021.png)
![N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide](/img/structure/B2526022.png)



![2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B2526030.png)